Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
CAS No.: 94113-34-5
Cat. No.: VC18466378
Molecular Formula: C8H33N5O6P2
Molecular Weight: 357.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94113-34-5 |
|---|---|
| Molecular Formula | C8H33N5O6P2 |
| Molecular Weight | 357.33 g/mol |
| IUPAC Name | tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
| Standard InChI | InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
| Standard InChI Key | RYIVWJRCRPQGBL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is an ammonium salt of a bisphosphonic acid derivative. Its molecular formula is C₈H₃₃N₅O₆P₂, with a molecular weight of 357.33 g/mol . The IUPAC name, tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine, reflects its hexyl chain backbone substituted with two phosphonomethyl groups and four ammonium counterions. Key structural features include:
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A six-carbon (hexyl) aliphatic chain.
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An imino group (-NH-) bridging two methylene-bisphosphonate moieties.
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Four ammonium ions neutralizing the phosphonate charges.
The compound’s topological polar surface area is 149.24 Ų, indicative of high polarity and hydrogen-bonding capacity . Its LogP value of 4.40 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Physicochemical Data
Critical physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 673.2°C at 760 mmHg | |
| Flash Point | 360.9°C | |
| Density | Not reported | — |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 7 |
The absence of density data underscores gaps in current characterization efforts, highlighting areas for further research.
Synthesis and Manufacturing
Classical Synthetic Routes
Bisphosphonates are traditionally synthesized via the acidic condensation of carboxylic acids with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) . For nitrogen-containing variants like tetraammonium ((hexylimino)bis(methylene))bisphosphonate, this method involves:
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Reacting hexylamine with formaldehyde and phosphorous acid to form the bisphosphonate intermediate.
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Neutralizing with ammonium hydroxide to yield the tetraammonium salt.
This approach, while effective, suffers from prolonged reaction times (days) and heterogeneous intermediates, complicating large-scale production .
Advanced Methodologies
Recent innovations aim to enhance efficiency and sustainability:
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Microwave-assisted synthesis reduces reaction times from days to hours while maintaining yields .
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Tris(trimethylsilyl) phosphite with catecholborane enables one-pot synthesis of α-hydroxy bisphosphonates, bypassing hazardous solvents .
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Ionic liquid solvents improve reaction homogeneity and ease of purification .
These advances address scalability challenges, though industrial adoption remains limited.
Mechanism of Action
Osteoclast Inhibition
The compound’s primary mechanism involves suppressing osteoclast activity through two pathways:
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Hydroxyapatite Binding: The bisphosphonate moiety chelates calcium ions in bone mineral, localizing the drug to resorption sites.
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Cellular Uptake: Osteoclasts internalize the compound via fluid-phase endocytosis, disrupting intracellular signaling.
Enzymatic Interference
Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This blockade prevents prenylation of small GTPases (e.g., Ras, Rho), impairing osteoclast survival and bone-resorbing capacity.
Therapeutic Applications
Osteoporosis Management
Clinical trials demonstrate that bisphosphonates reduce vertebral fracture risk by 50–70% in postmenopausal women. Tetraammonium ((hexylimino)bis(methylene))bisphosphonate’s high bone affinity may enhance therapeutic duration and compliance compared to daily oral regimens.
Oncology Applications
In metastatic bone disease, the compound mitigates skeletal-related events (e.g., fractures, spinal cord compression). A 10-year study noted a 1.2% absolute risk reduction in bone recurrence among postmenopausal breast cancer patients.
Emerging Indications
Preclinical studies suggest utility in:
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Arthritis: Slowing joint erosion via subchondral bone stabilization.
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Dental implants: Enhancing osseointegration through localized delivery.
Research Findings and Clinical Data
Pharmacokinetic Profile
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Bioavailability: <1% oral absorption due to high polarity; intravenous administration is preferred.
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Half-life: Up to 10 years in bone tissue, enabling infrequent dosing.
Adverse Effects
Long-term use correlates with:
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Atypical femoral fractures (0.3–1.2 cases/1,000 patient-years).
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Osteonecrosis of the jaw (0.01–0.04% incidence).
Future Directions
Targeted Drug Delivery
Conjugating the bisphosphonate to nanoparticles or monoclonal antibodies (e.g., denosumab) could enhance tissue specificity, reducing off-target effects.
Green Chemistry Innovations
Solvent-free syntheses and catalytic methodologies promise to lower manufacturing costs and environmental impact .
Personalized Medicine
Genetic profiling of FPPS variants may identify patients most likely to benefit from bisphosphonate therapy, optimizing clinical outcomes.
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